molecular formula C13H12ClNO3 B5776791 N-(5-chloro-2-methoxyphenyl)-2-methyl-3-furamide

N-(5-chloro-2-methoxyphenyl)-2-methyl-3-furamide

Cat. No. B5776791
M. Wt: 265.69 g/mol
InChI Key: UJMXSDAFCKRHNF-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-methyl-3-furamide, commonly known as CMF, is a synthetic organic compound that belongs to the family of furan derivatives. It has been extensively studied for its potential therapeutic applications in various fields of medicine and biology.

Mechanism of Action

The precise mechanism of action of CMF is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of certain enzymes and signaling pathways involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
CMF has been shown to modulate the expression of various genes and proteins involved in inflammation, cell proliferation, and apoptosis. It has also been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.

Advantages and Limitations for Lab Experiments

CMF is a relatively stable compound that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications, making it a valuable tool for researchers in the field of medicine and biology. However, its potential toxicity and side effects need to be carefully evaluated before its use in clinical trials.

Future Directions

There are several future directions for the research on CMF. One potential area of focus is the development of more potent and selective analogs of CMF that can be used as therapeutic agents for various diseases. Another area of interest is the investigation of the potential use of CMF in combination with other drugs or therapies to enhance its therapeutic efficacy. Additionally, further studies are needed to elucidate the precise mechanism of action of CMF and its potential toxicity and side effects.

Synthesis Methods

The synthesis of CMF involves the reaction of 5-chloro-2-methoxyaniline with 2-methyl-3-furoic acid in the presence of a catalyst such as thionyl chloride or phosphorus pentachloride. The resulting compound is then purified through recrystallization to obtain pure CMF.

Scientific Research Applications

CMF has been found to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. It has been extensively studied for its potential use in the treatment of various diseases such as cancer, arthritis, and bacterial infections.

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-methylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO3/c1-8-10(5-6-18-8)13(16)15-11-7-9(14)3-4-12(11)17-2/h3-7H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJMXSDAFCKRHNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NC2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methoxyphenyl)-2-methylfuran-3-carboxamide

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